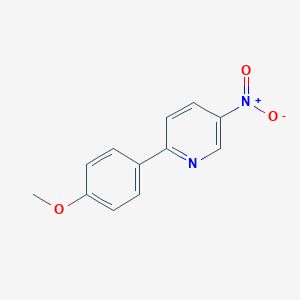

2-(4-Methoxyphenyl)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFGZIXPQOUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377180 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131941-25-8 | |

| Record name | 2-(4-methoxyphenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Aryl-Pyridine Scaffold

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-5-nitropyridine

The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The specific molecule, this compound, serves as a critical intermediate. The methoxy group offers a site for metabolic interaction or further functionalization, while the nitro group can be a key pharmacophoric element or, more commonly, a versatile precursor to an amino group, opening pathways to a diverse range of derivatives such as amides, ureas, and sulfonamides.[3]

This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, the rationale behind the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity compared to other organometallics.[5][6] The core transformation involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[7]

For the synthesis of this compound, the reaction couples 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid.

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is paramount for troubleshooting and optimization.[5][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4][8] The electron-withdrawing nitro group on the pyridine ring helps to facilitate this step.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[9] This species then transfers the 4-methoxyphenyl group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups (the nitropyridinyl and methoxyphenyl moieties) on the palladium complex couple and are eliminated as the final product, this compound, thereby regenerating the active Pd(0) catalyst which re-enters the cycle.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deep Dive: Causality Behind Experimental Choices

The success of coupling challenging substrates like electron-deficient chloropyridines hinges on the judicious selection of the catalyst system, base, and solvent.[4]

-

The Halide Partner (2-Chloro-5-nitropyridine): While bromo- or iodo-pyridines are more reactive, 2-chloro-5-nitropyridine is often chosen due to its lower cost and widespread availability. Its reduced reactivity necessitates a more active catalytic system.[4] The strong electron-withdrawing effect of the para-nitro group is crucial, as it activates the C-Cl bond towards oxidative addition.

-

The Catalyst System (Palladium Source & Ligand):

-

Palladium Source: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) are commonly used.[4][8]

-

Ligand Selection: This is arguably the most critical parameter. The nitrogen atom of the pyridine substrate can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[9][10] To mitigate this, bulky, electron-rich phosphine ligands are employed. Ligands like SPhos, XPhos, and RuPhos have proven highly effective.[4] They serve a dual purpose: they enhance the rate of oxidative addition to the C-Cl bond and their steric bulk helps to shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4][9]

-

-

The Base: The base is not merely a spectator; it is essential for the transmetalation step.[9] It activates the boronic acid to form the boronate anion, which is significantly more nucleophilic. For challenging couplings with chloropyridines, strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9]

-

The Solvent System: The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base. Anhydrous, degassed solvents are required to prevent catalyst deactivation. Aprotic polar solvents such as 1,4-dioxane or toluene are standard. Often, a co-solvent of water is used (e.g., dioxane/water 4:1) to aid in dissolving the base and facilitate the formation of the active boronate species.[8][9]

| Parameter | Recommended Choice(s) | Rationale |

| Palladium Source | Pd(OAc)₂, [Pd(dppf)Cl₂] | Readily available and effective palladium precursors.[4][8] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that prevent catalyst poisoning and promote oxidative addition.[4] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively generate the boronate species for transmetalation.[9] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Aprotic solvents that solubilize reagents; water co-solvent aids base dissolution.[8][9] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition of the C-Cl bond.[4] |

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methodologies for Suzuki-Miyaura couplings of chloropyridines.[4][8] Optimization for specific laboratory conditions and scales may be required.

Bill of Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloro-5-nitropyridine | 158.55 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.02 | 0.02 |

| SPhos | 410.47 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | - | 8 mL |

| Water (degassed) | - | - | 2 mL |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask containing the other reagents.

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Degassing: Bubble a gentle stream of the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring in a pre-heated oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure this compound.

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and reliable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism and the critical role of each component—particularly the ligand and base—is essential for achieving high yields and purity, especially when starting from less reactive chloro-pyridines. The protocol outlined in this guide serves as a validated starting point for researchers, scientists, and drug development professionals aiming to access this valuable chemical intermediate for further synthetic exploration.

References

- BenchChem. A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.

- BenchChem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

- ACS Green Chemistry Institute. Buchwald-Hartwig Amination.

- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.

- Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- BenchChem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

- BenchChem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.

- The Journal of Organic Chemistry. Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid.

- PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine.

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

- ACS Publications. Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid.

- National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- YouTube. nucleophilic aromatic substitutions.

- Wikipedia. Stille reaction.

- OpenOChem Learn. Stille Coupling.

- Organic Chemistry Portal. Stille Coupling.

- J&K Scientific LLC. Stille Cross-Coupling.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Reactions. The Stille Reaction.

- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Encyclopedia.pub. Principles of the Suzuki Coupling Reaction.

- Scribd. Nitropyridines Synthesis via Pyridine Nitration | PDF.

- Organic Chemistry Portal. Suzuki Coupling.

- BenchChem. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.

- Biosynth. 2-Methoxy-5-nitropyridine | 5446-92-4 | FM00145.

- BenchChem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- PubMed. Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.

- Market.us News. Innovation-Led Growth by Key Companies in 2-Methoxy-5-Nitropyridine.

- PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- BLD Pharm. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm.

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.

- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Provid Pharmaceuticals. Drug Discovery Services.

- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Jubilant Ingrevia. 2-Methoxy-5-nitropyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-5-nitropyridine is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methoxyphenyl group at the 2-position and a nitro group at the 5-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group coupled with the electronic characteristics of the methoxyphenyl moiety imparts a unique reactivity profile to this molecule, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound.

Chemical Identity and Physical Properties

Molecular Structure:

Suzuki-Miyaura Cross-Coupling for Synthesis

Detailed Experimental Protocol:

This protocol is a robust starting point for the coupling of 4-methoxyphenylboronic acid with 2-chloro-5-nitropyridine. [1]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL), via syringe. The ratio of dioxane to water is commonly 4:1. [1]4. Degassing: Further degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Nucleophilic Aromatic Substitution (SNAr)

An alternative synthetic route involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the reaction of 2-chloro-5-nitropyridine with 4-methoxyphenol in the presence of a base can yield the target compound. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. [2][3] Reaction Scheme:

Nucleophilic Aromatic Substitution for Synthesis

Detailed Experimental Protocol:

This protocol is adapted from the synthesis of the analogous 2-(4-methylphenoxy)-5-nitropyridine. [4]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 4-methoxyphenol (20 mmol) and a base such as sodium hydroxide (20 mmol) in water (50 ml).

-

Addition of Pyridine: To this solution, add a solution of 2-chloro-5-nitropyridine (20 mmol) dissolved in a suitable organic solvent like tetrahydrofuran (THF) (50 ml).

-

Reaction: Heat the resulting mixture for several hours (e.g., 5 hours). Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, add water to the mixture and extract the organic phase with a solvent such as chloroform.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure should yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The protons on the pyridine ring will be deshielded due to the electron-withdrawing nitro group and the ring nitrogen. The protons on the methoxyphenyl ring will appear in the aromatic region, with the methoxy group protons appearing as a singlet further upfield.

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will be significantly deshielded, particularly the carbon atom attached to the nitro group. The carbons of the methoxyphenyl ring will show characteristic shifts, with the carbon bearing the methoxy group being the most shielded in the aromatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

-

C-O-C stretching (ether): ~1250 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 230.22. Fragmentation patterns may involve the loss of the nitro group (NO₂) and the methoxy group (OCH₃).

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the pyridine ring, which is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. [5]This makes the compound a valuable intermediate for the synthesis of more complex molecules.

Potential Applications:

-

Medicinal Chemistry: The 2-arylpyridine scaffold is a common motif in many biologically active compounds. The presence of the nitro group allows for its reduction to an amino group, providing a handle for further functionalization to generate libraries of compounds for drug discovery programs. [5]Derivatives of nitropyridines are explored for their potential as kinase inhibitors and for their anti-infective properties. [5]* Materials Science: Aryl-substituted pyridines can be utilized as building blocks for the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. [5]The electronic properties of the molecule can be tuned by modifying the substituents on the aromatic rings.

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for related nitropyridine compounds should be followed. These compounds are generally considered to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a synthetically versatile molecule with significant potential in both medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The presence of the nitro and methoxyphenyl groups provides multiple avenues for further chemical modification, making it an attractive starting material for the development of novel compounds with desired biological or physical properties. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

-

Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3077. Available at: [Link]

-

Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]

-

2-Methoxy-5-nitropyridine | CAS#:5446-92-4. Chemsrc. Available at: [Link]

-

Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]

-

Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

-

2-Methoxy-5-nitro-pyridine. SpectraBase. Available at: [Link]

-

2-(Benzylamino)-5-nitropyridine. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identifiers, structural properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its characterization and safe handling.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of a methoxyphenyl group and a nitro group on the pyridine ring makes it a potentially valuable building block in the synthesis of more complex molecules with desired biological activities.

Chemical Identifiers

A solid foundation in chemical research begins with accurate identification. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 131941-25-8 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)[O-] |

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not widely published, we can predict certain physicochemical properties based on its structure. These predictions are useful for planning purification and handling procedures.

| Property | Predicted Value | Notes |

| Physical State | Solid | Based on analogous compounds. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Based on the aromatic and nitro functionalities. |

Synthesis of this compound

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is well-suited for the functional groups present in the target molecule. The proposed synthesis involves the reaction of 2-chloro-5-nitropyridine with 4-methoxyphenol.

The electron-withdrawing nitro group on the pyridine ring activates the carbon at the 2-position for nucleophilic attack by the phenoxide ion generated from 4-methoxyphenol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds, such as 2-(4-methylphenoxy)-5-nitropyridine[2].

Materials:

-

2-Chloro-5-nitropyridine

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

-

Addition of Electrophile: To the stirred solution, add 2-chloro-5-nitropyridine (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

-

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings are expected in the range of δ 7.0-9.0 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The methoxy carbon is expected around δ 55-60 ppm. |

| FT-IR | Characteristic peaks for the C-O-C stretch of the ether, the N-O stretch of the nitro group, and C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 230.22 g/mol should be observed. |

Chromatographic and Physical Analysis

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Melting Point: To determine the melting range of the purified solid, which is an indicator of purity.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.

Caption: Reactivity and potential applications of this compound.

The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or other functionalizations. The methoxy group can be cleaved to a phenol, offering another site for modification. These transformations open up possibilities for synthesizing a library of compounds for screening in drug discovery programs, particularly in areas where substituted pyridines are known to be active.

Safety and Handling

As with any chemical synthesis, a thorough safety assessment is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Precursor Hazards:

-

2-Chloro-5-nitropyridine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

4-Methoxyphenol: Can cause skin and eye irritation.

-

DMF: Is a reproductive toxin and should be handled with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Nasir, A. et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077. [Link]

Sources

2-(4-Methoxyphenyl)-5-nitropyridine molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of a definitive single-crystal X-ray structure for this specific compound, this guide leverages experimental data from the closely related analogue, 2-(4-methylphenoxy)-5-nitropyridine, in conjunction with established computational chemistry protocols. We present a detailed workflow for determining the three-dimensional structure, conformational landscape, and electronic properties of the title compound. Furthermore, we discuss the expected spectroscopic signatures (NMR, IR, and UV-Vis) based on data from analogous compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel molecules incorporating the 2-aryl-5-nitropyridine scaffold.

Introduction: The Significance of the 2-Aryl-5-Nitropyridine Scaffold

The 2-aryl-5-nitropyridine moiety is a key pharmacophore in a variety of biologically active compounds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom, combined with the potential for diverse substitution on the aryl ring, allows for the fine-tuning of electronic and steric properties. This makes these compounds attractive for applications in drug discovery, where they have been explored as inhibitors of various enzymes and as antimicrobial agents[1]. The relative orientation of the aryl and pyridine rings is a critical determinant of a molecule's overall shape and its ability to interact with biological targets. Therefore, a thorough understanding of the conformational preferences of this compound is essential for structure-activity relationship (SAR) studies and rational drug design.

Structural Analysis of a Close Analogue: 2-(4-Methylphenoxy)-5-nitropyridine

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-(4-methylphenoxy)-5-nitropyridine, has been determined by X-ray crystallography[2]. In this analogue, the aryl and pyridine rings are connected by an oxygen atom linker.

The key structural feature of 2-(4-methylphenoxy)-5-nitropyridine is the significant twist between the pyridine and phenoxy rings. The dihedral angle between the two rings is reported to be 61.16(13)°[2]. This non-planar conformation is a result of the steric hindrance between the ortho-protons of the two rings. The nitro group is nearly coplanar with the pyridine ring, which allows for maximal resonance delocalization of the lone pair of electrons on the pyridine nitrogen and the nitro group's oxygen atoms.

The crystal packing of this analogue is stabilized by C-H···O and π-π stacking interactions[2]. These non-covalent interactions are crucial in determining the supramolecular assembly in the solid state.

| Parameter | Value | Source |

| Chemical Formula | C12H10N2O3 | [2] |

| Crystal System | Orthorhombic | [2] |

| Dihedral Angle (Pyridine-Phenoxy) | 61.16(13)° | [2] |

| O-N-C-C Torsion Angle | -178.1(3)° | [2] |

Computational Workflow for Determining the Molecular Structure and Conformation

To elucidate the structure and conformational landscape of this compound, a robust computational chemistry workflow is essential. The following protocol outlines a validated approach using Density Functional Theory (DFT), a method that has proven to be highly accurate for predicting the electronic structure and geometry of organic molecules[3][4][5][6].

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important for the dihedral angle between the two aromatic rings.

-

Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p)[3]. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs and any potential intramolecular non-covalent interactions.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Torsional Potential Energy Scan: To map the conformational landscape with respect to the inter-ring rotation, a relaxed potential energy surface scan is performed. This involves systematically varying the dihedral angle between the pyridine and methoxyphenyl rings and optimizing the rest of the molecular geometry at each step.

-

Analysis of Results: The optimized geometries, relative energies of conformers, and the rotational energy barrier are analyzed to determine the most stable conformation and the flexibility of the molecule.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | M | Indian Journal of Biochemistry and Biophysics (IJBB) [op.niscair.res.in]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of 2-(4-Methoxyphenyl)-5-nitropyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Introduction to this compound

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a 4-methoxyphenyl group at the 2-position. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group significantly influence the electronic environment of the aromatic rings, making its spectroscopic characterization a compelling case study. Understanding its spectral properties is fundamental for quality control in its synthesis and for predicting its reactivity in further chemical transformations. While a complete set of publicly available experimental data for this specific molecule is not consolidated in a single source, this guide provides a robust analysis based on data from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly alter chemical shifts.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

Instrument Parameters (Example):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

¹H NMR Spectral Data (Predicted and Interpreted)

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The chemical shifts are influenced by the electronic effects of the nitro and methoxy substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-6' (Pyridine) | ~9.2 - 9.4 | d | ~2.5 Hz | Strongly deshielded by the adjacent nitrogen and the para-nitro group. |

| H-4' (Pyridine) | ~8.3 - 8.5 | dd | ~8.8, 2.5 Hz | Deshielded by the ortho-nitro group and coupled to both H-3' and H-6'. |

| H-3' (Pyridine) | ~7.8 - 8.0 | d | ~8.8 Hz | Coupled to H-4'. |

| H-2, H-6 (Phenyl) | ~7.9 - 8.1 | d | ~8.9 Hz | Protons ortho to the pyridine ring are deshielded. |

| H-3, H-5 (Phenyl) | ~7.0 - 7.2 | d | ~8.9 Hz | Protons ortho to the electron-donating methoxy group are shielded. |

| -OCH₃ | ~3.9 | s | - | Characteristic singlet for a methoxy group. |

¹³C NMR Spectral Data (Predicted and Interpreted)

The ¹³C NMR spectrum will show 12 distinct carbon signals, reflecting the asymmetry of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-5' (Pyridine) | ~140 - 142 | Carbon bearing the nitro group is significantly deshielded. |

| C-2' (Pyridine) | ~158 - 160 | Carbon attached to the phenyl ring and adjacent to nitrogen. |

| C-6' (Pyridine) | ~150 - 152 | Deshielded by the adjacent nitrogen. |

| C-4' (Pyridine) | ~135 - 137 | Influenced by the adjacent nitro group. |

| C-3' (Pyridine) | ~120 - 122 | Shielded relative to other pyridine carbons. |

| C-1 (Phenyl) | ~130 - 132 | Quaternary carbon attached to the pyridine ring. |

| C-4 (Phenyl) | ~162 - 164 | Carbon attached to the electron-donating methoxy group. |

| C-2, C-6 (Phenyl) | ~128 - 130 | Carbons ortho to the pyridine substituent. |

| C-3, C-5 (Phenyl) | ~114 - 116 | Carbons ortho to the methoxy group are shielded. |

| -OCH₃ | ~55 - 56 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic rings.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1530 - 1475 | N-O asymmetric stretch | Characteristic strong absorption for an aromatic nitro group.[1][2] |

| ~1360 - 1290 | N-O symmetric stretch | Characteristic strong absorption for an aromatic nitro group.[1][2] |

| ~1250 | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |

| ~1030 | C-O stretch | Symmetric C-O-C stretching of the aryl ether. |

| ~840 | C-H out-of-plane bend | Bending for the 1,4-disubstituted phenyl ring and the substituted pyridine. |

The most diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

EI-MS Conditions (Typical):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).

ESI-MS Conditions (Typical):

-

Solvent: Acetonitrile/water or methanol/water with 0.1% formic acid.

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

Mass Spectral Data and Fragmentation Analysis

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol .

Expected Key Ions (m/z):

| m/z | Proposed Fragment | Interpretation |

| 230 | [M]⁺˙ | Molecular ion. |

| 213 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for aromatic nitro compounds. |

| 200 | [M - NO]⁺ | Loss of nitric oxide. |

| 184 | [M - NO₂]⁺ | Loss of the nitro group. |

| 155 | [M - NO₂ - CHO]⁺ | Subsequent loss of a formyl radical from the methoxy group. |

| 139 | [C₉H₇O]⁺ | Fragmentation of the pyridine ring. |

| 108 | [C₇H₈O]⁺˙ | Ion corresponding to methoxybenzene. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Visualization of Spectroscopic Workflows and Fragmentation

Diagram 1: General Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic analysis of this compound.

Diagram 2: Plausible EI-MS Fragmentation Pathway

A simplified representation of a plausible fragmentation pathway in Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. The predicted NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups, notably the aromatic nitro group. The mass spectrometry data not only establishes the molecular weight but also provides insight into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of this important chemical entity.

References

-

Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitropyridine. PubChem Compound Database. [Link]

-

NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry and Biochemistry. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.co.uk. [Link]

-

University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Nichols, L. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

A Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)-5-nitropyridine for Researchers and Drug Development Professionals

This in-depth technical guide provides a focused examination of the core physical properties of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven methodologies for in-house characterization. The following sections will detail the melting point and solubility profile of this compound, underpinned by the causality behind the experimental choices and self-validating protocols to ensure scientific integrity.

Core Physical Characteristics

A fundamental understanding of a compound's physical properties is paramount in the early stages of research and development. These characteristics influence everything from reaction kinetics and purification strategies to formulation and bioavailability. For this compound (CAS No. 131941-25-8), a solid crystalline material, the melting point and solubility are critical parameters.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. It is a crucial indicator of purity; impurities tend to depress and broaden the melting range.

| Physical Property | Value | Source |

| Melting Point | 132-135 °C |

The relatively high melting point of this compound suggests a stable crystal lattice with significant intermolecular forces. This stability is an important consideration for storage and handling.

Solubility Profile

The solubility of a compound in various solvents is a critical determinant of its utility in both synthetic and biological contexts. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative and quantitative understanding can be achieved through systematic experimental evaluation. The molecular structure, featuring a polar nitro group and a pyridine nitrogen, alongside a less polar methoxyphenyl moiety, suggests a nuanced solubility profile. It is anticipated to exhibit greater solubility in polar organic solvents compared to nonpolar ones. A detailed protocol for determining its solubility is provided in the experimental section of this guide.

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. These methodologies are based on established principles of physical organic chemistry.

Melting Point Determination

The determination of a melting point range is a standard procedure for the characterization of a crystalline organic compound. The use of a calibrated digital melting point apparatus, such as a Mel-Temp, is recommended for accuracy.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary Tube: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

-

Rapid Preliminary Measurement: A preliminary, rapid heating of the sample is conducted to determine an approximate melting range. This saves time in the subsequent, more precise measurements.

-

Accurate Measurement: A fresh capillary tube is prepared and heated to a temperature approximately 20°C below the approximate melting point observed in the preliminary run. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

A systematic approach to determining the solubility of this compound in a range of solvents provides a comprehensive understanding of its solution behavior. This protocol outlines a qualitative and can be adapted for a quantitative approach.

2.2.1. Qualitative Solubility Testing

This provides a rapid assessment of solubility in a variety of common laboratory solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Approximately 10 mg of this compound is placed into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a selected solvent is added.

-

Observation: The mixture is agitated vigorously for 1-2 minutes at ambient temperature.

-

Classification: The solubility is classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

2.2.2. Quantitative Solubility Determination (Thermodynamic Solubility)

For applications requiring precise solubility data, a thermodynamic solubility determination is recommended.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Incubation: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a fine-porosity filter (e.g., 0.22 µm) to remove all undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has presented the known melting point of this compound and provided comprehensive, actionable protocols for the experimental determination of its melting point and solubility. By adhering to these methodologies, researchers, scientists, and drug development professionals can generate high-quality, reliable data to inform their work with this promising compound. A thorough understanding of these fundamental physical properties is a critical first step in unlocking the full potential of this compound in various scientific applications.

References

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the compound's synthesis, structural characteristics, and explores its potential applications based on the broader understanding of the nitropyridine class of molecules. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest a rich potential for further investigation.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) registry number 131941-25-8, is an aromatic heterocyclic compound.[1] Its structure is characterized by a pyridine ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a nitro group. The presence of the electron-donating methoxyphenyl group and the electron-withdrawing nitro group on the pyridine core creates a molecule with distinct electronic properties, making it a valuable scaffold for the synthesis of more complex chemical entities.

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 131941-25-8[1] |

| Molecular Formula | C₁₂H₁₀N₂O₃[1] |

| Molecular Weight | 230.22 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)[O-] |

| InChI Key | Not readily available |

Synthetic Pathways: A Focus on Suzuki-Miyaura Coupling

While the inaugural synthesis of this compound is not specifically detailed in the reviewed literature, its structure strongly suggests that a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be the most probable and efficient synthetic route. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.

The logical disconnection for a retrosynthetic analysis points to two key precursors: a halogenated 5-nitropyridine and a 4-methoxyphenylboronic acid derivative.

Caption: Retrosynthetic analysis of this compound.

The Suzuki-Miyaura Coupling Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.

The catalytic cycle can be broken down into three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine, forming a palladium(II) complex.

-

Transmetalation: The organic group from the 4-methoxyphenylboronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol for Synthesis

The following is a representative, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar compounds.

Materials:

-

2-Chloro-5-nitropyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized and degassed

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of toluene.

-

Inert Atmosphere: Seal the reaction flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the reaction flask via cannula or syringe.

-

Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not prominent in the searched literature, the nitropyridine scaffold is a well-established pharmacophore in drug discovery. Nitropyridine derivatives have been investigated for a wide range of therapeutic applications.

Anticancer Research

Derivatives of nitropyridine have shown promise as anticancer agents. For instance, certain nitropyridine-containing compounds have been explored as tubulin polymerization inhibitors, a mechanism that disrupts cell division in cancer cells. The presence of the methoxyphenyl group is also a common feature in many biologically active molecules, potentially enhancing binding to target proteins.

Antimicrobial and Antiprotozoal Activity

The nitropyridine moiety is present in several compounds with demonstrated antimicrobial and antiprotozoal properties. The electron-deficient nature of the nitro-substituted pyridine ring can play a role in the mechanism of action of these agents.

Materials Science

The electronic properties of this compound, arising from the push-pull nature of its substituents, suggest potential applications in materials science. Such molecules can be precursors for the synthesis of organic dyes, nonlinear optical materials, and components for organic light-emitting diodes (OLEDs).

Caption: Potential application areas for this compound.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a structure that suggests a range of potential applications in both medicinal chemistry and materials science. While its specific history and biological profile are yet to be fully elucidated in the public domain, the robust and versatile Suzuki-Miyaura coupling provides a reliable pathway for its synthesis. Future research into this and related compounds could uncover novel therapeutic agents or functional materials. The exploration of its biological activity, particularly in the areas of oncology and infectious diseases, is a promising avenue for further investigation.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- An in-depth review of the Suzuki-Miyaura cross-coupling reaction.

- A review on the applications of nitropyridines in medicinal chemistry. Molecules, 25(10), 2345.

- Synthesis and biological evaluation of nitropyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111954.

Sources

2-(4-Methoxyphenyl)-5-nitropyridine starting material for synthesis

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5-nitropyridine as a Versatile Synthetic Precursor

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex, biologically active molecules. This compound is one such pivotal precursor. This biaryl compound, featuring a pyridine ring electronically activated by a nitro group and functionalized with a methoxyphenyl substituent, serves as a versatile scaffold for synthesizing a range of high-value heterocyclic systems.

Its true potential is realized in its ability to be transformed into key intermediates, most notably 5-amino-2-(4-methoxyphenyl)pyridine. This derivative is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure" in drug discovery.[1][2] Molecules containing this fused heterocyclic system have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical reactivity, and strategic applications of this compound as a starting material. It emphasizes the underlying chemical principles and provides field-proven protocols to empower its effective use in the laboratory.

Physicochemical Properties & Spectroscopic Profile

Accurate identification is the foundation of any synthetic workflow. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 131941-25-8 | [6] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [6] |

| Molecular Weight | 230.22 g/mol | [6] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic rings. The para-substituted methoxyphenyl ring will exhibit two doublets in the aromatic region (approx. δ 7.0-8.0 ppm). The pyridine ring protons will appear as a set of doublet, doublet of doublets, and a doublet, typically at lower field due to the ring's electron-deficient nature, further deshielded by the nitro group. A sharp singlet for the methoxy group (OCH₃) protons will be present around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show 12 distinct signals (unless there is accidental overlap), including the characteristic signal for the methoxy carbon around δ 55 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight.

Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and widely employed method for constructing the C-C bond between the two aromatic rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[7]

Principle & Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (in this case, 4-methoxyphenylboronic acid) and an organohalide (2-chloro- or 2-bromo-5-nitropyridine).[8] Its prevalence in synthesis is due to several key advantages:

-

High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the electron-withdrawing nitro group and the electron-donating methoxy group present on the coupling partners.

-

Commercial Availability of Reagents: Both 2-halo-5-nitropyridines and 4-methoxyphenylboronic acid are readily available commercial reagents.

-

High Yields & Purity: The reaction typically proceeds in high yields with straightforward purification.

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7][8]

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10]

-

Reagent Preparation: In a flame-dried round-bottom flask or microwave reaction vessel, combine 2-chloro-5-nitropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 or 4:1 mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane and water.[9]

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture with vigorous stirring. A typical temperature is 85-100 °C. The reaction can be run conventionally for 12-24 hours or accelerated using microwave irradiation (e.g., 150 °C for 15-30 minutes).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Experimental Workflow Diagram

Caption: Suzuki-Miyaura Synthesis Workflow.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in its capacity to be transformed into more complex and synthetically useful intermediates.

Reduction of the Nitro Group

The most critical transformation is the reduction of the 5-nitro group to a 5-amino group, yielding 5-amino-2-(4-methoxyphenyl)pyridine . This reaction converts the powerfully electron-withdrawing nitro functionality into a versatile, nucleophilic primary amine.

Mechanistic Insight & Reagent Selection: The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. Several methods are effective, with the choice depending on the substrate's sensitivity and the desired scale.[11]

-

Tin(II) Chloride (SnCl₂): A classic and highly reliable method that proceeds in an acidic medium (typically concentrated HCl) and is tolerant of many other functional groups.[12]

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. However, it requires specialized hydrogenation equipment and care must be taken as it can sometimes reduce other functionalities.[13]

-

Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective and mild alternative for reducing nitro groups in the presence of other reducible functionalities.[13]

Example Protocol (SnCl₂ Reduction):

-

Dissolve this compound (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) in concentrated hydrochloric acid (HCl).

-

Heat the reaction mixture to reflux (e.g., 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully basify by slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 9. Caution: This is a highly exothermic process.

-

Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate to yield 5-amino-2-(4-methoxyphenyl)pyridine, which can be further purified if necessary.

Caption: Reduction of the Nitro Group.

Application in Fused Heterocycle Synthesis

The resulting 5-amino-2-arylpyridine is an ideal precursor for synthesizing the imidazo[1,2-a]pyridine core via condensation reactions.

Rationale: The aminopyridine intermediate possesses two key nucleophilic centers: the pyridine ring nitrogen and the exocyclic amino group. In the presence of an appropriate electrophile, such as an α-haloketone, a regioselective cyclization occurs. The more nucleophilic ring nitrogen initiates the reaction, followed by intramolecular cyclization with the amino group to form the stable, fused five-membered imidazole ring.

Caption: Formation of the Imidazo[1,2-a]pyridine core.

Application in Medicinal Chemistry: A Representative Synthetic Pathway

The utility of this compound is best illustrated by its role in the synthesis of complex molecules targeted for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold, a close relative of the one derived from our starting material, is central to potent kinase inhibitors like TAK-593, which targets VEGFR2.[14][15][16] The following scheme illustrates a representative pathway from our starting material to a generic kinase inhibitor scaffold, demonstrating the practical application of the discussed chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]

- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 131941-25-8 [chemicalbook.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Potential of 2-(4-Methoxyphenyl)-5-nitropyridine

A Technical Guide for Preclinical Biological Activity Screening

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine, with pyridine derivatives representing a particularly fruitful area of investigation due to their versatile biological activities. This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of 2-(4-methoxyphenyl)-5-nitropyridine, a compound of significant interest due to its structural motifs. We present a logical workflow, commencing with robust in silico predictions to forecast pharmacokinetic properties and potential molecular targets. This is followed by a detailed roadmap for in vitro screening, focusing on high-priority therapeutic areas such as oncology, microbiology, and inflammation, based on the known activities of related nitropyridine and methoxyphenyl structures. Each proposed experimental protocol is detailed with the scientific rationale underpinning its selection, ensuring a self-validating and scientifically rigorous approach. This document is intended for researchers, scientists, and drug development professionals, providing a practical framework to efficiently elucidate the therapeutic promise of this and other novel chemical entities.

Introduction: The Scientific Rationale for Screening this compound

The chemical architecture of this compound suggests a high potential for biological activity. The molecule is a conjugate of two key pharmacophores: a nitropyridine ring and a methoxyphenyl group.

-